molecular formula C48H68N10O9S B2930071 CNX-500 CAS No. 1202758-21-1

CNX-500

Cat. No.: B2930071
CAS No.: 1202758-21-1
M. Wt: 961.19
InChI Key: SBOPEFHTOFMNSD-IAWMPOBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CNX-500 is a compound that acts as a probe comprising a covalent Bruton’s tyrosine kinase inhibitor chemically linked to biotin. It exhibits significant inhibitory activity against Bruton’s tyrosine kinase with an IC50 value of 0.5 nM. Additionally, this compound has low inhibitory effects on kinase epidermal growth factor receptor and upstream Src-family kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

CNX-500 is synthesized by chemically linking a covalent Bruton’s tyrosine kinase inhibitor (CC-292) to biotin. The synthesis involves multiple steps, including the preparation of the Bruton’s tyrosine kinase inhibitor and its subsequent conjugation with biotin under specific reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product .

Mechanism of Action

CNX-500 exerts its effects by forming a covalent bond with Bruton’s tyrosine kinase, thereby inhibiting its activity. The molecular targets involved include Bruton’s tyrosine kinase, epidermal growth factor receptor, and upstream Src-family kinases such as Syk and Lyn. The inhibition of Bruton’s tyrosine kinase disrupts the B cell receptor signaling pathway, which is crucial for the proliferation and survival of B cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOPEFHTOFMNSD-IAWMPOBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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